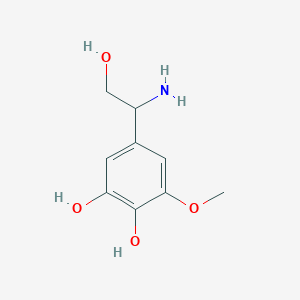
5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol: is an organic compound with a complex structure that includes an amino group, a hydroxyethyl group, and a methoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a benzene derivative that has appropriate substituents.
Functional Group Introduction:
Methoxy Group Addition: The methoxy group is introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amino group, converting it to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines in the presence of a catalyst.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its functional groups.
Biomarker Development: Potential use in developing biomarkers for specific diseases.
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting specific pathways in diseases.
Therapeutic Agents: Potential use as a therapeutic agent due to its biological activity.
Industry:
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: An intermediate in the production of various chemicals.
Mecanismo De Acción
The mechanism of action of 5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyethyl groups can form hydrogen bonds with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions can inhibit or activate specific pathways, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
- 5-(1-Amino-2-hydroxyethyl)pentopyranose
- (1-Amino-2-hydroxyethyl)phosphonic acid
Comparison:
- Structural Differences: While similar in having amino and hydroxyethyl groups, the presence of the methoxy group in 5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol makes it unique.
- Reactivity: The methoxy group can influence the compound’s reactivity, making it more or less reactive in certain chemical reactions.
- Applications: The unique structure of this compound allows for specific applications that similar compounds may not be suitable for.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H13NO4 |
|---|---|
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
5-(1-amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C9H13NO4/c1-14-8-3-5(6(10)4-11)2-7(12)9(8)13/h2-3,6,11-13H,4,10H2,1H3 |
Clave InChI |
XSYVCRXYJCUUQZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



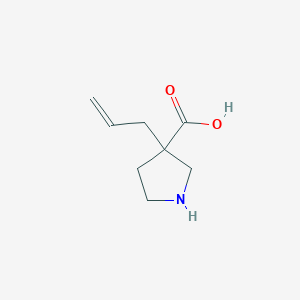

![(1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13540213.png)
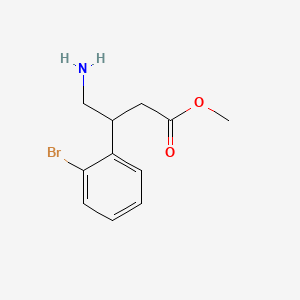
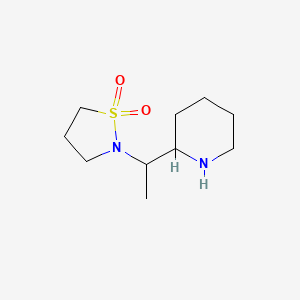
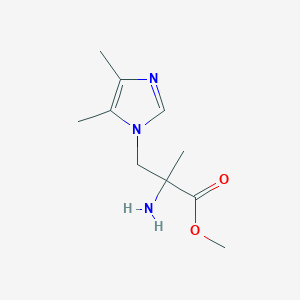
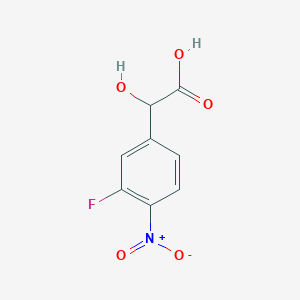
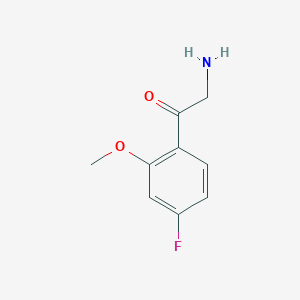
![5-Fluorobicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13540263.png)
![1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B13540273.png)
![3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylicacid](/img/structure/B13540275.png)
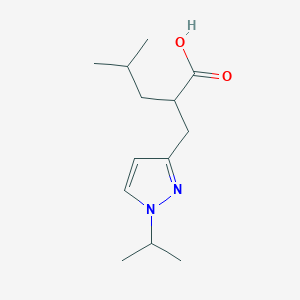
amine](/img/structure/B13540285.png)
